molecular formula C11H9NO2S B112106 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde CAS No. 174006-71-4

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde

Cat. No. B112106
M. Wt: 219.26 g/mol
InChI Key: YZUAAQCBGVFCRK-UHFFFAOYSA-N
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Description

The compound 4-Methoxyphenylacetic acid, which is structurally similar to the requested compound, appears as pale yellow or off-white colored flakes . It is used as an intermediate for pharmaceuticals and other organic synthesis .


Synthesis Analysis

A study reported the synthesis of a compound called 2-(4-methoxyphenyl)-5-(2-pyridyl)-1,3,4-thiadiazole via Zinc(II) catalysis . Another study mentioned the synthesis of a compound named 2-((4-methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one .


Molecular Structure Analysis

A study conducted a conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .


Physical And Chemical Properties Analysis

A study performed a conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .

Scientific Research Applications

  • Synthesis of Secondary Amines

    • Field : Organic Chemistry
    • Application : The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which shares a similar structure, is synthesized via a Schiff bases reduction route .
    • Method : The synthesis involves the reduction of different functional groups using sodium borohydride (NaBH4), a powerful reducing agent .
    • Results : The synthesized compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
  • Synthesis of Furocoumarin Derivatives

    • Field : Organic Chemistry
    • Application : A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid is described .
    • Method : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .
    • Results : The target compound was synthesized with a 74% yield .

Safety And Hazards

The safety data sheet for 4-Methoxyphenol, a related compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life .

properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUAAQCBGVFCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404210
Record name 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde

CAS RN

174006-71-4
Record name 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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